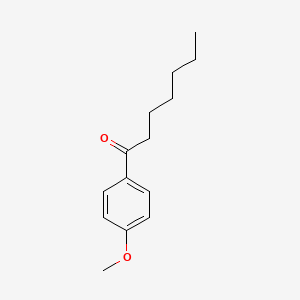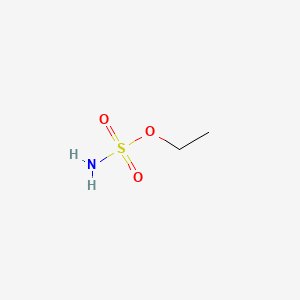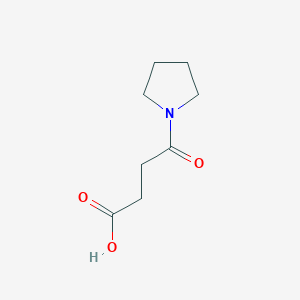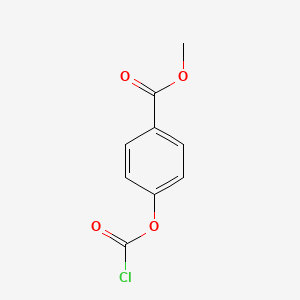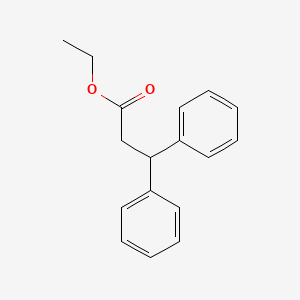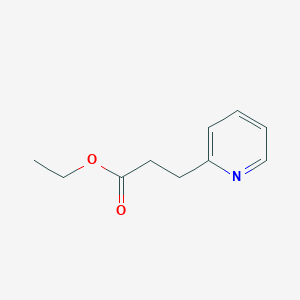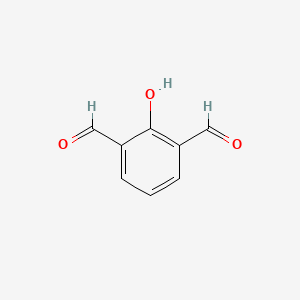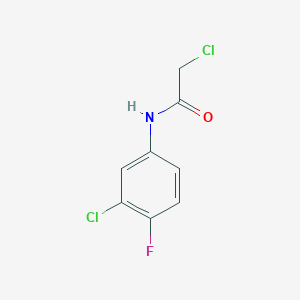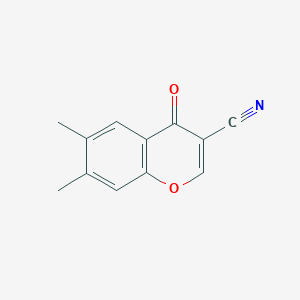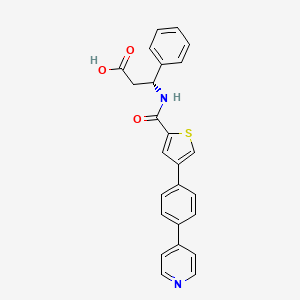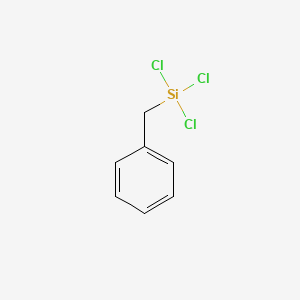
Benzyltrichlorsilan
Übersicht
Beschreibung
Benzyltrichlorosilane is an organosilicon compound with the chemical formula C7H7Cl3Si . It is a colorless liquid with a boiling point of approximately 218-220°C and a density of 1.273 g/mL at 25°C . This compound is primarily used as a chemical intermediate in various industrial and research applications.
Wissenschaftliche Forschungsanwendungen
Benzyltrichlorosilane is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in the development of drug delivery systems and biomedical devices.
Industry: Applied in the production of specialty coatings, adhesives, and sealants
Wirkmechanismus
Target of Action
Benzyltrichlorosilane is a chemical compound used as an intermediate in various chemical reactions As an organochlorosilane , it may interact with various biological macromolecules in the body.
Mode of Action
It is known that organochlorosilanes can participate in various chemical reactions, forming bonds with other molecules and altering their properties . The specific interactions of Benzyltrichlorosilane with its targets would depend on the specific context of its use.
Biochemical Pathways
Organochlorosilanes, in general, can participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways . The exact pathways and downstream effects would depend on the specific biological context and the other molecules present.
Pharmacokinetics
Its metabolism and excretion would depend on the specific biochemical reactions it participates in .
Result of Action
As an organochlorosilane, it can participate in various chemical reactions, potentially leading to changes in the properties of other molecules .
Action Environment
The action, efficacy, and stability of Benzyltrichlorosilane can be influenced by various environmental factors. These may include the presence of other chemicals, temperature, pH, and other conditions . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyltrichlorosilane can be synthesized through the reaction of benzyl chloride with silicon tetrachloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction is as follows:
C6H5CH2Cl+SiCl4→C6H5CH2SiCl3+HCl
Industrial Production Methods: In industrial settings, benzyltrichlorosilane is produced in large quantities using continuous flow reactors. The reaction conditions are carefully controlled to optimize yield and purity. The process involves the use of high-purity reagents and catalysts to ensure the efficient conversion of benzyl chloride to benzyltrichlorosilane .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyltrichlorosilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form benzylsilanetriol and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form benzyltrialkoxysilanes.
Aminolysis: Reacts with amines to form benzylsilylamines.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Alcoholysis: Alcohols such as methanol or ethanol.
Aminolysis: Amines such as methylamine or ethylamine.
Major Products Formed:
Hydrolysis: Benzylsilanetriol and hydrochloric acid.
Alcoholysis: Benzyltrialkoxysilanes.
Aminolysis: Benzylsilylamines.
Vergleich Mit ähnlichen Verbindungen
- Benzyltriethoxysilane
- Trichlorophenethylsilane
- Trichlorooctylsilane
Comparison: Benzyltrichlorosilane is unique due to its specific reactivity and the ability to form stable silicon-carbon bonds. Compared to benzyltriethoxysilane, which has ethoxy groups, benzyltrichlorosilane has chlorine atoms that make it more reactive towards nucleophiles. Trichlorophenethylsilane and trichlorooctylsilane have different alkyl groups attached to the silicon atom, which affects their reactivity and applications .
Eigenschaften
IUPAC Name |
benzyl(trichloro)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl3Si/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONOPSZTUGRENK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061117 | |
| Record name | Trichlorobenzylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
770-10-5 | |
| Record name | [(Trichlorosilyl)methyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=770-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, ((trichlorosilyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, [(trichlorosilyl)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trichlorobenzylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyltrichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.108 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Benzyltrichlorosilane interact with silica surfaces?
A1: Benzyltrichlorosilane readily reacts with hydroxyl groups present on silica surfaces. This reaction forms stable Si-O-Si bonds, leading to the formation of a self-assembled monolayer (SAM) of Benzyltrichlorosilane molecules on the silica substrate [, ].
Q2: Can the packing density of these Benzyltrichlorosilane SAMs be controlled?
A2: Yes, research shows that the packing density and molecular orientation within these SAMs are influenced by the presence of co-adsorbates. For instance, mixing Benzyltrichlorosilane with aliphatic chlorosilanes like butyltrichlorosilane or octadecyltrichlorosilane allows for the creation of mixed SAMs with tunable compositions []. The homogeneity of these mixed SAMs is attributed to the formation of in-plane siloxane linkages between neighboring molecules.
Q3: Does the length of the alkyl chain in co-adsorbates affect Benzyltrichlorosilane SAM formation?
A3: Interestingly, the length of the alkyl chain in co-adsorbates can impact the orientation of Benzyltrichlorosilane within mixed SAMs. While shorter chain aliphatics do not significantly influence its orientation, longer chain aliphatics lead to noticeable changes in the orientation of Benzyltrichlorosilane molecules, particularly when the molecule possesses a longer polymethylene spacer (e.g., phenethyltrichlorosilane) [].
Q4: Does Benzyltrichlorosilane undergo similar reactions as allyltrichlorosilane with 8-trimethylsiloxyquinoline?
A4: Unlike allyltrichlorosilane, Benzyltrichlorosilane, and dibenzyldichlorosilane do not undergo a 1,3-rearrangement when reacted with 8-trimethylsiloxyquinoline. Instead, they form hexacoordinated silicon complexes like (oxinate)2SiBnCl and (oxinate)2SiBn2, even with an excess of 8-trimethylsiloxyquinoline. This difference in reactivity is attributed to the "aromatically stabilized allyl moiety" character of the benzyl group [].
Q5: Are there spectroscopic techniques to characterize Benzyltrichlorosilane and its derivatives?
A5: Yes, several spectroscopic techniques are valuable for characterizing Benzyltrichlorosilane and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 29Si NMR, can provide information about the silicon environment in these compounds. Additionally, Fourier Transform Infrared Spectroscopy (FTIR) can be used to analyze the vibrational modes of the molecules, offering insights into their structure and bonding [, , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


